3-(1H-indol-4-yl)propan-1-ol
Description
3-(1H-Indol-4-yl)propan-1-ol is a secondary alcohol derivative featuring a 1H-indole moiety substituted at the 4-position with a three-carbon propanol chain. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(1H-indol-4-yl)propan-1-ol |
InChI |
InChI=1S/C11H13NO/c13-8-2-4-9-3-1-5-11-10(9)6-7-12-11/h1,3,5-7,12-13H,2,4,8H2 |
InChI Key |
UCTYHXOLZCRTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 3-(1H-indol-4-yl)propan-1-ol and related indole/heterocyclic derivatives:
Key Observations:
- Pindolol: Unlike the target compound, Pindolol contains an ether linkage and an isopropylamino group critical for its β-blocker activity. The hydroxyl group in Pindolol is secondary, whereas this compound has a primary alcohol, affecting solubility and metabolic stability .
- Imidazole Analogs : Compounds like 3-(1H-imidazol-4-yl)propan-1-ol HCl replace the indole with an imidazole ring, reducing aromaticity and altering electronic properties. Imidazoles are more basic than indoles, influencing their interaction with biological targets .
- Tryptamine Derivatives: The aminoethyl-substituted indole in 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol () highlights how nitrogen substitution can confer psychoactive properties, a feature absent in the target compound .
Pharmacological and Physicochemical Properties
| Property | This compound | Pindolol | 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol |
|---|---|---|---|
| Solubility | Moderate (polar hydroxyl) | Low (ether linkage) | High (amine and hydroxyl) |
| Bioactivity | Underexplored | Beta-blocker | Research chemical (unconfirmed) |
| Stability | Stable in cool, dry conditions | Sensitive to oxidation | Stable as liquid |
Notes:
- The absence of an amino group in the target compound reduces its basicity compared to tryptamine derivatives like 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
